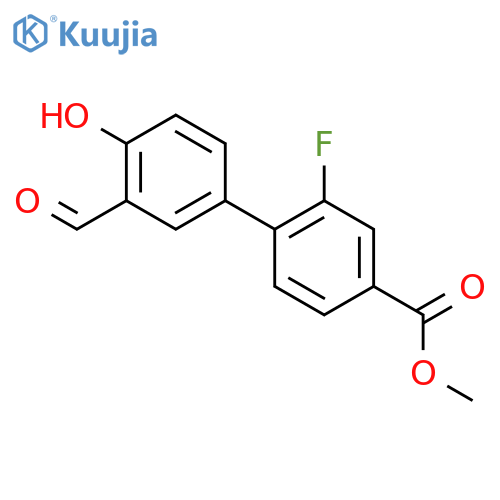

Cas no 1111120-93-4 (Methyl 3-fluoro-4-(3-formyl-4-hydroxyphenyl)benzoate)

1111120-93-4 structure

商品名:Methyl 3-fluoro-4-(3-formyl-4-hydroxyphenyl)benzoate

CAS番号:1111120-93-4

MF:C15H11FO4

メガワット:274.243848085403

MDL:MFCD11871005

CID:1202810

PubChem ID:53220571

Methyl 3-fluoro-4-(3-formyl-4-hydroxyphenyl)benzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 3-fluoro-4-(3-formyl-4-hydroxyphenyl)benzoate

- 1111120-93-4

- DTXSID50685301

- 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95%

- Methyl 2-fluoro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-4-carboxylate

- 4-(2-FLUORO-4-METHOXYCARBONYLPHENYL)-2-FORMYLPHENOL

- MFCD11871005

-

- MDL: MFCD11871005

- インチ: InChI=1S/C15H11FO4/c1-20-15(19)10-2-4-12(13(16)7-10)9-3-5-14(18)11(6-9)8-17/h2-8,18H,1H3

- InChIKey: MPPOFTKYTXTISW-UHFFFAOYSA-N

- ほほえんだ: COC(=O)C1=CC(=C(C=C1)C2=CC(=C(C=C2)O)C=O)F

計算された属性

- せいみつぶんしりょう: 274.06413699g/mol

- どういたいしつりょう: 274.06413699g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 360

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.1

- トポロジー分子極性表面積: 63.6Ų

Methyl 3-fluoro-4-(3-formyl-4-hydroxyphenyl)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB320998-5 g |

4-(2-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95%; . |

1111120-93-4 | 95% | 5 g |

€1,159.00 | 2023-07-19 | |

| abcr | AB320998-5g |

4-(2-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95%; . |

1111120-93-4 | 95% | 5g |

€1159.00 | 2025-02-19 |

Methyl 3-fluoro-4-(3-formyl-4-hydroxyphenyl)benzoate 関連文献

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

2. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

-

C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883

1111120-93-4 (Methyl 3-fluoro-4-(3-formyl-4-hydroxyphenyl)benzoate) 関連製品

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1111120-93-4)Methyl 3-fluoro-4-(3-formyl-4-hydroxyphenyl)benzoate

清らかである:99%

はかる:5g

価格 ($):687.0